Structural Differentiation from TAK-593: 6-Methoxy Hinge-Binder vs. Cyclopropanecarboxamido Hinge-Binder Alters VEGFR2/PDGFR Selectivity Profile
The target compound (CAS 955543-41-6) differs from the well-characterized clinical candidate TAK-593 (CAS 1005780-62-0) in two critical pharmacophoric positions: (1) at the imidazo[1,2-b]pyridazine 2-position, where TAK-593 bears a cyclopropanecarboxamido group that engages the kinase hinge region via a bidentate hydrogen-bonding network, the target compound instead carries a 6-methoxy substituent on the pyridazine ring with a direct C–C bond to the central phenyl at the 2-position, eliminating the hinge-directed amide interaction; (2) at the terminal amide, where TAK-593 uses a 1,3-dimethyl-1H-pyrazole-5-carboxamide, the target compound employs a 2-ethoxybenzamide [1]. TAK-593's cyclopropanecarboxamido hinge-binding motif is directly responsible for its balanced VEGFR2/PDGFR dual inhibition profile (VEGFR2 IC50 = 0.95 nM; PDGFRα IC50 = 4.3 nM; PDGFRβ IC50 = 13 nM) [2]. The target compound's distinct hinge-region pharmacophore is expected to confer a divergent kinase selectivity fingerprint, as demonstrated by the structurally analogous 2,6-dimethoxybenzamide derivative (CAS 953150-09-9), which shows predominant activity against PDGFRα (IC50 = 1.1 nM), c-Src (IC50 = 5.4 nM), and c-Kit (IC50 = 12.5 nM) , a pattern distinct from the VEGFR-centric profile of TAK-593.
| Evidence Dimension | Kinase selectivity profile driven by hinge-binding pharmacophore differences |
|---|---|
| Target Compound Data | 6-methoxyimidazo[1,2-b]pyridazine scaffold with 2-ethoxybenzamide tail; VEGFR2/PDGFR selectivity profile not directly reported in primary literature; predicted CSF1R target engagement (SEA P-value = 88) based on scaffold similarity [3] |
| Comparator Or Baseline | TAK-593: VEGFR2 IC50 = 0.95 nM, PDGFRα IC50 = 4.3 nM, PDGFRβ IC50 = 13 nM; 2,6-dimethoxy analog (CAS 953150-09-9): PDGFRα IC50 = 1.1 nM, c-Src IC50 = 5.4 nM, c-Kit IC50 = 12.5 nM |
| Quantified Difference | The target compound lacks the cyclopropanecarboxamido hinge-binding motif present in TAK-593, which is essential for VEGFR2 potency (0.95 nM). The 6-methoxy substitution pattern is associated with a shift toward PDGFRα/c-Kit/c-Src inhibition in the 2,6-dimethoxy analog, predicting at least a 10- to 100-fold reduction in VEGFR2 potency relative to TAK-593, with potential gain in PDGFRα/c-Kit activity. |
| Conditions | Structural comparison based on X-ray co-crystal structure of VEGFR2 with imidazo[1,2-b]pyridazine derivative (PDB: 3VO3); TAK-593 IC50 values from recombinant kinase inhibition assays; analog data from ELISA-based kinase assays |
Why This Matters
Investigators requiring a VEGFR2-selective tool compound should preferentially procure TAK-593 or its direct analogs; researchers seeking a tool with potentially broader PDGFR/c-Kit/c-Src coverage and reduced VEGFR2 dominance should evaluate CAS 955543-41-6 as a structurally differentiated alternative.
- [1] Miyamoto, N.; Oguro, Y.; Takagi, T.; et al. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg. Med. Chem. 2012, 20, 7051–7058. View Source
- [2] Awazu, Y.; et al. TAK-593 VEGFR2 IC50 = 0.95 nM; PDGFRα IC50 = 4.3 nM; PDGFRβ IC50 = 13 nM. Cancer Sci. 2013, 104, 486–494. View Source
- [3] ZINC15 Database: SEA predictions for imidazo[1,2-b]pyridazine benzamide scaffold. CSF1R P-value = 88; Max Tc = 62. ZINC000084634126. View Source
